3-(3-methylphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-(3-methylphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a carboxylic acid group and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of 3-(3-methylphenyl)thiophene-2-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(3-methylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
3-(3-methylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(3-methylphenyl)thiophene-2-carboxylic acid exerts its effects depends on its specific application:
Electronic Applications: The compound’s conjugated system allows for efficient charge transport, making it ideal for use in electronic devices.
Biological Applications: In medicinal chemistry, the compound interacts with various molecular targets, including enzymes and receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
3-Methyl-2-thiophenecarboxylic Acid: Similar in structure but lacks the tolyl group, which can affect its electronic properties and reactivity.
Thiophene-3-carboxylic Acid: Another related compound, differing in the position of the carboxylic acid group, which can influence its chemical behavior and applications.
Uniqueness: 3-(3-methylphenyl)thiophene-2-carboxylic acid stands out due to the presence of both the tolyl and carboxylic acid groups, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications and as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H10O2S |
---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-(3-methylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
PVWQBVLSNRUPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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